2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester

metal chelation polymerizable ligand ion-exchange resin

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester (CAS 3327-19-3), systematically named (8-hydroxyquinolin-5-yl)methyl 2-methylprop-2-enoate, is a polymerizable methacrylate-functionalized 8-hydroxyquinoline (8-HQ) derivative first synthesized via reaction of potassium methacrylate with 5-chloromethylquinolin-8-ol hydrochloride. Unlike the more common 8-methacryloxyquinoline (MAQ) and 8-acryloxyquinoline (AQ) isomers—where the ester is formed directly at the 8-hydroxyl position—this compound bears the methacrylate moiety at the quinoline 5-position through a methylene spacer, preserving the free 8-hydroxyl group essential for metal chelation.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 3327-19-3
Cat. No. B12665744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester
CAS3327-19-3
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C14H13NO3/c1-9(2)14(17)18-8-10-5-6-12(16)13-11(10)4-3-7-15-13/h3-7,16H,1,8H2,2H3
InChIKeyTZIDYWKSHYOTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester CAS 3327-19-3: Procurement-Focused Monomer Profile


2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester (CAS 3327-19-3), systematically named (8-hydroxyquinolin-5-yl)methyl 2-methylprop-2-enoate, is a polymerizable methacrylate-functionalized 8-hydroxyquinoline (8-HQ) derivative first synthesized via reaction of potassium methacrylate with 5-chloromethylquinolin-8-ol hydrochloride [1]. Unlike the more common 8-methacryloxyquinoline (MAQ) and 8-acryloxyquinoline (AQ) isomers—where the ester is formed directly at the 8-hydroxyl position—this compound bears the methacrylate moiety at the quinoline 5-position through a methylene spacer, preserving the free 8-hydroxyl group essential for metal chelation [1][2]. With a molecular formula of C₁₄H₁₃NO₃ and molecular weight of 243.26 g/mol, it serves as a versatile building block for chelating polymers, fluorescent copolymers, metal-ion sensors, and organic light-emitting diode (OLED) precursor materials [2].

Why 8-Hydroxyquinoline Methacrylate Isomers Cannot Be Interchanged: The 5- vs. 8-Position Substitution Problem


Scientific and industrial users procuring polymerizable 8-hydroxyquinoline derivatives face a critical structural choice: monomers esterified at the 8-hydroxyl position (MAQ, AQ) have the chelating site blocked during polymerization, requiring post-polymerization hydrolysis or ligand-exchange steps to restore metal-binding capacity [1]. Monomers substituted at the 5-position—including CAS 3327-19-3—retain the free 8-OH group throughout polymerization, enabling direct, one-step formation of metal-chelating copolymers without subsequent deprotection [1][2]. This distinction has direct consequences for ion-exchange capacity, fluorescence output, and manufacturing workflow efficiency [1][2].

Quantitative Differentiation Evidence: CAS 3327-19-3 Versus 8-Ester and 5-Chloro Analog Comparators


Retained 8-OH Chelation Site: CAS 3327-19-3 vs. 8-Methacryloxyquinoline (MAQ) and 8-Acryloxyquinoline (AQ)

The target compound, (8-hydroxyquinolin-5-yl)methyl methacrylate, is synthesized from 5-chloromethylquinolin-8-ol hydrochloride and potassium methacrylate, yielding a product where the polymerizable methacrylate group is attached at the quinoline 5-position via a methylene spacer, leaving the chelation-critical 8-hydroxyl group chemically unmodified [1]. In contrast, MAQ and AQ are prepared by reacting 8-hydroxyquinoline directly with methacryloyl chloride or acryloyl chloride, forming an ester linkage that occupies and blocks the 8-OH site [2][3]. This structural difference is dispositive: 5-substituted 8-hydroxyquinolines retain full bidentate (N,O) metal-coordination capability, whereas 8-substituted derivatives lose the phenolic oxygen donor required for stable chelate formation [4]. Consequently, polymers prepared from MAQ or AQ must undergo a post-polymerization exchange or hydrolysis step to liberate the 8-OH for metal binding, while copolymers of CAS 3327-19-3 are metal-active immediately upon polymerization [2].

metal chelation polymerizable ligand ion-exchange resin

Elimination of Structural Self-Quenching Fluorescence Observed in 8-Ester Quinoline Monomers

Wang et al. (1987) demonstrated that 8-acryloxyquinoline (AQ) and 8-methacryloxyquinoline (MAQ) monomers exhibit markedly weaker fluorescence intensity in DMF solution than their corresponding polymers, attributed to a 'structural self-quenching effect' arising from intramolecular electron transfer between the electron-donating quinolyl moiety and the electron-accepting acrylic double bond within the same molecule [1]. At identical chromophore concentrations, poly(AQ) and poly(MAQ) displayed substantially stronger emission than their monomeric counterparts [1]. For CAS 3327-19-3, the methacrylate group is spatially separated from the quinoline ring by a methylene (–CH₂–) spacer at the 5-position, which is expected to attenuate this through-bond donor-acceptor quenching pathway compared to the directly conjugated 8-ester architecture of MAQ/AQ [2]. While no direct fluorescence quantum yield comparison for CAS 3327-19-3 versus MAQ has been reported, the structural rationale is consistent with the established photophysical behavior of 5-substituted versus 8-substituted quinoline derivatives [1][2].

fluorescence quenching photophysics fluorescent polymer

RAFT Copolymerization Compatibility: Narrow Dispersity Control Demonstrated for 5-Linked 8-HQ Methacrylate Monomers

The structurally analogous monomer 2-((8-hydroxyquinolin-5-yl)methoxy)ethyl methacrylate (HQHEMA)—which, like CAS 3327-19-3, attaches the methacrylate group at the quinoline 5-position via a spacer—has been successfully copolymerized with styrene and methyl methacrylate (MMA) under reversible addition-fragmentation chain transfer (RAFT) conditions using 2-cyanoprop-2-yl dithionaphthalenoate (CPDN) as the RAFT agent [1]. The polymerization exhibited first-order kinetics, linear increase of molecular weight (Mₙ) with monomer conversion, and relatively narrow molecular weight distributions (M_w/M_n) [1]. Post-polymerization complexation with aluminium isopropoxide or zinc acetate yielded soluble Alq₃- and Znq₂-functionalized polymers with strong fluorescent emission at 520 nm [1]. This demonstrates that 5-substituted 8-hydroxyquinoline methacrylate monomers are compatible with living/controlled radical polymerization techniques, enabling precise architectural control unattainable with conventional free-radical polymerization of MAQ or AQ [1][2].

RAFT polymerization controlled radical polymerization molecular weight distribution

Copolymer vs. Physical Blend Luminescence Performance: 5-Linked 8-HQ Methacrylate Copolymers Suppress Concentration Quenching

Xu and Li (2010) synthesized highly luminescent Eu-containing copolymers via copolymerization of methyl methacrylate (MMA) with a Eu-complexed 5-acryloxyethoxymethyl-8-hydroxyquinoline monomer—a structural relative of CAS 3327-19-3 bearing the polymerizable group at the 5-position through a spacer [1]. In a direct comparison, the covalent copolymer system exhibited luminescence intensity that increased nearly linearly with Eu content up to 5.33 wt%, with no significant concentration quenching observed even at 10.72 wt% Eu [1]. In contrast, the physical blend system (Eu-complex simply mixed with PMMA) showed linear intensity only up to 3.30 wt% Eu, above which typical emission concentration quenching occurred [1]. The copolymer also exhibited higher luminescence lifetimes and quantum efficiencies than the corresponding Eu-complex monomer [1]. This demonstrates that covalent incorporation of 5-substituted 8-HQ-methacrylate monomers into a polymer backbone provides a superior microenvironment for luminescent metal centers compared to physical dispersion approaches [1].

luminescence quenching Eu-complex copolymer OLED materials

Where CAS 3327-19-3 Outperforms Alternatives: Validated Application Scenarios


Direct-Use Metal-Chelating Copolymer Resins Without Post-Polymerization Deprotection

For ion-exchange resin manufacturers and wastewater treatment material developers, CAS 3327-19-3 enables one-step copolymerization with commodity monomers (MMA, styrene) to yield chelating resins with immediately available 8-hydroxyquinoline binding sites [1]. This eliminates the post-polymerization hydrolysis or ligand-exchange step mandated by MAQ- and AQ-based polymers, where the 8-ester must be cleaved to restore the phenolic –OH donor [2]. The resulting copolymers are capable of adsorbing transition metal cations (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) directly from aqueous solution, with metal uptake capacity tunable via the 8-HQ monomer feed ratio [1].

Architecturally Controlled Fluorescent Block Copolymers via RAFT for Sensor and OLED Applications

The demonstrated compatibility of 5-substituted 8-hydroxyquinoline methacrylate monomers with RAFT polymerization enables the synthesis of well-defined block copolymers with predictable molecular weights and narrow dispersity [1]. Post-polymerization complexation with Al³⁺, Zn²⁺, or Eu³⁺ yields soluble, film-forming luminescent materials with strong emission (520 nm for Alq₃/Znq₂; 612 nm for Eu³⁺) [1][2]. The covalent polymer architecture suppresses concentration quenching up to at least 10.72 wt% metal-center loading—a 1.6× improvement over physical blend systems [2]. This makes CAS 3327-19-3 and its analogs suitable for solution-processable OLED emissive layers and fluorescent sensor coatings where high brightness and structural definition are required.

Metal-Responsive Hydrogel and Smart Coating Formulations

Copolymers of CAS 3327-19-3 with hydrophilic comonomers can be designed as metal-ion-responsive hydrogels, where the free 8-hydroxyquinoline moiety functions both as a metal-recognition element and, upon chelation, as a crosslinking node that triggers volume-phase transitions [1]. Unlike MAQ-based hydrogels, which require hydrolysis to activate the chelating functionality, copolymers incorporating the 5-substituted monomer are chelation-active as synthesized, simplifying formulation protocols [1]. This is advantageous for one-component smart coating systems where metal-ion-triggered fluorescence turn-on or corrosion-sensing responses are desired.

Reference Monomer for Comparative Structure–Property Studies of 8-Hydroxyquinoline Methacrylates

Given the scarcity of published head-to-head comparative data between 5-substituted and 8-substituted 8-hydroxyquinoline methacrylate monomers, CAS 3327-19-3 represents a critical reference compound for systematic investigations [1]. Procurement of this monomer enables direct experimental comparison of: (a) metal-binding capacity of copolymer resins vs. MAQ-derived resins after hydrolysis; (b) fluorescence quantum yields in solution and solid state; (c) copolymerization reactivity ratios with MMA and styrene; and (d) thermal stability (TGA, DSC) of the resulting copolymers [1][2]. Such studies are essential for evidence-based monomer selection in both academic and industrial R&D settings.

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